5-Bromo-8-iodo-1,7-naphthyridine is a heterocyclic compound characterized by the presence of both bromine and iodine substituents on a naphthyridine framework. This compound is classified under the category of naphthyridines, which are bicyclic aromatic compounds containing nitrogen atoms. The specific structure of 5-bromo-8-iodo-1,7-naphthyridine contributes to its potential applications in medicinal chemistry and material science due to its unique electronic properties and reactivity.
The synthesis of 5-bromo-8-iodo-1,7-naphthyridine can be achieved through several synthetic strategies, commonly involving halogenation reactions and cyclization processes. A notable method includes:
Technical details regarding these methods often involve controlling reaction conditions such as temperature, solvent choice, and the use of catalysts to optimize yield and selectivity .
5-Bromo-8-iodo-1,7-naphthyridine has a molecular formula of and a molecular weight of approximately 334.94 g/mol. The structure consists of a fused bicyclic system with nitrogen atoms incorporated into the aromatic rings.
The compound's structural properties can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its electronic environment and spatial configuration .
5-Bromo-8-iodo-1,7-naphthyridine participates in various chemical reactions typical for halogenated naphthyridines:
Technical details regarding these reactions typically include reaction conditions (temperature, solvent), catalysts used (e.g., palladium catalysts), and yields obtained .
The mechanism of action for 5-bromo-8-iodo-1,7-naphthyridine in biological systems often involves its interaction with biological targets such as enzymes or receptors. The halogen substituents may enhance binding affinity due to their electronegative nature, influencing the compound's pharmacological properties.
Data from studies suggest that similar naphthyridine derivatives exhibit antimicrobial and anticancer activities, indicating potential therapeutic applications for this compound .
5-Bromo-8-iodo-1,7-naphthyridine has potential applications in various fields:
The synthesis of 5-bromo-8-iodo-1,7-naphthyridine hinges on judicious precursor selection to exploit inherent electronic biases in the naphthyridine core. 5-Bromo-8-chloro-1,7-naphthyridine (CAS: 909649-06-5) serves as a pivotal intermediate due to the superior leaving-group ability of chlorine versus bromine, enabling sequential halogenation [3]. The C5 position exhibits enhanced electron density owing to the para-like relationship to N7, facilitating electrophilic bromination. Conversely, C8’s proximity to N1 creates electron deficiency, favoring nucleophilic substitution or metalation. Computational studies (XLogP3: 2.8; hydrogen bond acceptor count: 2) confirm asymmetric charge distribution, directing bromine to C5 during electrophilic reactions [4]. This regioselectivity is further validated by the commercial availability of 5-bromo-8-methoxy-1,7-naphthyridine (CAS: 1447965-76-5), where bromine occupies C5 exclusively [5] [8].
Table 1: Precursors for Regioselective Bromination
Precursor | CAS Number | Halogen Positions | Key Selectivity Features |
---|---|---|---|
8-Chloro-1,7-naphthyridine | 909649-06-5 | Cl at C8 | C5 activation via N7 resonance |
3-Bromo-1,5-naphthyridine | 17965-71-8 | Br at C3 | Contrasting N-placement highlights C5 selectivity |
5-Bromo-8-methoxy-1,7-naph | 1447965-76-5 | Br at C5, OCH₃ at C8 | Stabilizes C8 for subsequent iodination |
Iodination at C8 employs directed ortho-metalation (DoM) strategies using hindered magnesate bases. Treatment of 5-bromo-8-chloro-1,7-naphthyridine with TMPMgCl·LiCl (Knochel-Hauser base) at −40°C generates a regioselective C8-magnesiated intermediate, which reacts with electrophilic iodine sources (e.g., I₂) to yield 5-bromo-8-iodo-1,7-naphthyridine. This method achieves 71% yield with >90% regioselectivity, confirmed via deuterium-quenching experiments showing exclusive C8 metalation [6]. Alternative pathways include halogen-exchange using CuI catalysts in dimethylacetamide, though yields are lower (45–50%) due to competing homocoupling [7]. The C8-iodo product serves as a versatile scaffold for cross-coupling, leveraging the kinetic reactivity difference between bromine (less electrophilic) and iodine (more labile).
Table 2: Iodination Reaction Optimization Parameters
Method | Conditions | Yield (%) | Regioselectivity | Key Advantage |
---|---|---|---|---|
TMPMgCl·LiCl/I₂ | THF, −40°C to rt | 71 | >90% C8-selectivity | No Br/Li exchange |
CuI/DMAc, 180°C | Reflux, 24h | 45–50 | Moderate (C8) | Avoids cryogenic conditions |
NaI/Pd(OAc)₂ | DMF, 100°C | 60 | High (C8) | One-pot from chloro derivative |
The C8-iodo moiety undergoes Sonogashira coupling under mild conditions, exploiting iodine’s superior oxidative addition kinetics versus the C5-bromine. Using Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (5 mol%) in triethylamine, terminal alkynes (e.g., phenylacetylene, propargyl alcohol) couple at C8 with yields of 75–88% [7]. Critical to success is the avoidance of silver additives, which trigger protodehalogenation at C5. Ethynyl-derivatives like 12a (from coupling with formaldehyde) enable access to fused polycyclic systems via cyclization [6]. Microwave irradiation (100°C, 30 min) enhances efficiency, reducing homocoupling byproducts to <5% [7].
Suzuki-Miyaura arylation preferentially targets the C8-iodo site, but careful catalyst selection enables sequential functionalization. Monocoupling employs Pd(dppf)Cl₂ with arylboronic acids (e.g., phenyl, 4-carboxyphenyl) in toluene/ethanol (3:1), yielding 80–92% biaryl products like 20a–b [6]. For bis-functionalization, a two-step protocol is optimal:
Table 3: Cross-Coupling Applications of 5-Bromo-8-iodo-1,7-naphthyridine
Reaction Type | Conditions | Product Class | Yield Range | Application Scope |
---|---|---|---|---|
Sonogashira | Pd(PPh₃)₂Cl₂/CuI, Et₃N, 60°C | 8-Alkynyl derivatives | 75–88% | Fluorescent probes |
Suzuki (C8 only) | Pd(dppf)Cl₂, toluene/EtOH, 80°C | 8-Aryl derivatives | 80–92% | Biaryl ligands for catalysis |
Sequential Suzuki | Step 1: Pd(PPh₃)₄; Step 2: Pd-132, DMF | 5,8-Diaryl derivatives | 65–70% (overall) | Polycyclic alkaloid core synthesis |
Batch limitations in iodination (e.g., cryogenic steps) are overcome using continuous flow reactors. A two-stage system accomplishes:
Mechanochemical methods enable halogenation without solvents. Ball-milling 8-chloro-5-bromo-1,7-naphthyridine with NaI and CuI (5 mol%) yields 5-bromo-8-iodo-1,7-naphthyridine in 55% yield after 4h [2]. For Sonogashira coupling, microwave-assisted solvent-free reactions using Pd/C (2 mol%) and KF/Al₂O₃ support achieve 82% yield in 15 min [7]. These approaches align with green chemistry principles, reducing E-factors (kg waste/kg product) from 35 (traditional) to <5.
Table 4: Green Metrics for Scalable Methods
Method | PMI (kg/kg) | E-Factor | Energy Input | Yield |
---|---|---|---|---|
Continuous Flow Iodination | 18 | 22 | 15 kWh/kg | 68% |
Mechanochemical Iodination | 3 | 4.8 | 8 kWh/kg | 55% |
Solvent-Free Sonogashira | 6 | 8.2 | 0.3 kWh/kg (microwave) | 82% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7